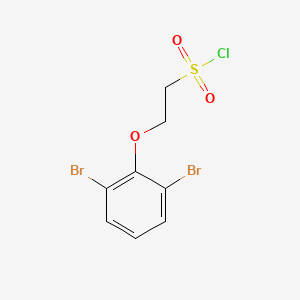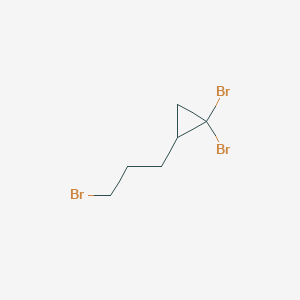
1,1-Dibromo-2-(3-bromopropyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-2-(3-bromopropyl)cyclopropane is an organobromine compound with the molecular formula C6H9Br3 It is a cyclopropane derivative characterized by the presence of three bromine atoms attached to the cyclopropane ring and a propyl group
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane can be synthesized through the addition of bromine to 3-chloro-2-(chloromethyl)propene. The reaction involves the use of bromoform and a strong base such as sodium hydroxide under controlled temperature conditions . The reaction mixture is typically stirred vigorously and maintained at specific temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.
化学反応の分析
Types of Reactions: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives using reducing agents such as nickel (I) salen.
Cyclopropyl–Allyl Rearrangement: In the presence of aluminum carbenoids, the compound can undergo rearrangement to form bromoalkenes.
Common Reagents and Conditions:
Substitution: Reagents such as silver salts and Lewis acids (e.g., AlCl3, FeCl3) are commonly used.
Reduction: Nickel (I) salen is used as a catalyst for reduction reactions.
Rearrangement: Aluminum carbenoids are employed to facilitate the cyclopropyl–allyl rearrangement.
Major Products:
Substitution: Formation of various substituted cyclopropane derivatives.
Reduction: Formation of cyclopropane and propylene.
Rearrangement: Formation of substituted bromoalkenes.
科学的研究の応用
1,1-Dibromo-2-(3-bromopropyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dibromo-2-(3-bromopropyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound can undergo cyclopropyl–allyl rearrangement in the presence of Lewis acids, leading to the formation of reactive intermediates such as bromoallyl cations . These intermediates can further react with nucleophiles, resulting in the formation of diverse products.
類似化合物との比較
1,3-Dibromopropane: A dihalogenated propane used in organic synthesis.
1,2-Dibromo-3-chloropropane: A compound used in the preparation of tritium radiolabeled dibromochloropropane.
1,1-Dibromo-2,3-dimethyl-cyclopropane: A cyclopropane derivative with similar bromine substitution.
Uniqueness: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane is unique due to its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo cyclopropyl–allyl rearrangement and form reactive intermediates makes it valuable for various synthetic applications.
特性
分子式 |
C6H9Br3 |
|---|---|
分子量 |
320.85 g/mol |
IUPAC名 |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
InChI |
InChI=1S/C6H9Br3/c7-3-1-2-5-4-6(5,8)9/h5H,1-4H2 |
InChIキー |
YEKVOZFBGUXSIT-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Br)Br)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


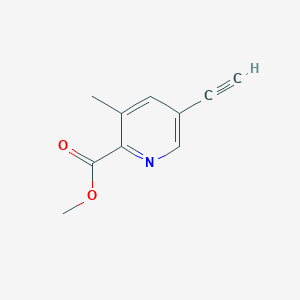
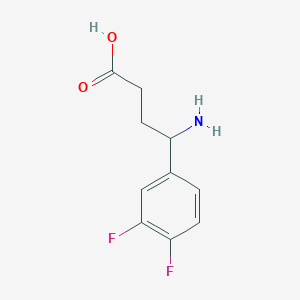
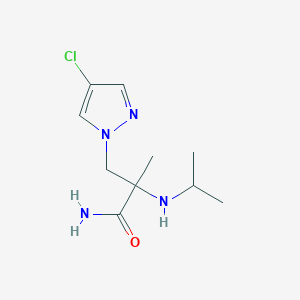
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
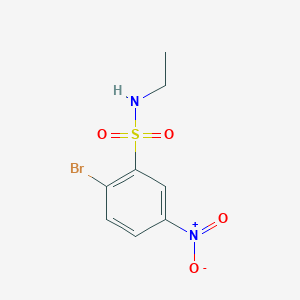
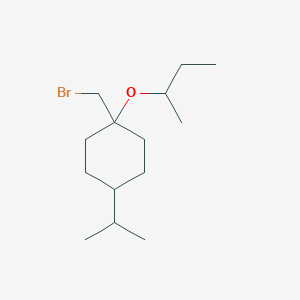
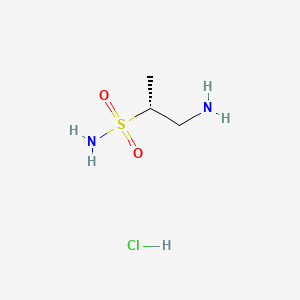
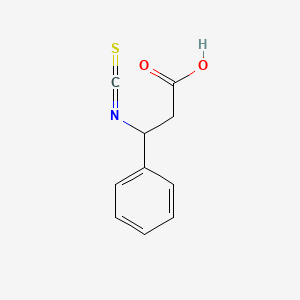
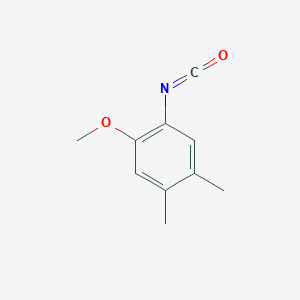
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
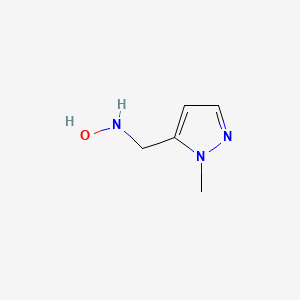
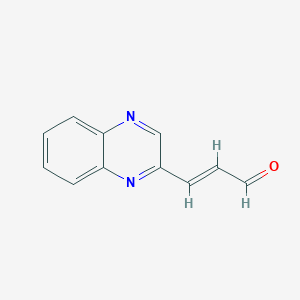
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
